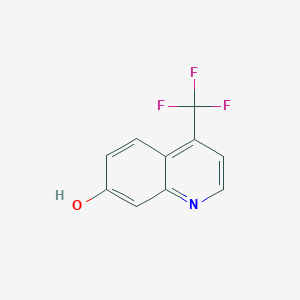

7-Hydroxy-4-(trifluoromethyl)quinoline

Description

Research Context and Significance of Trifluoromethylated Quinolines as Privileged Scaffolds

Quinolines are considered "privileged scaffolds" in medicinal chemistry because their structure is a recurring motif in a multitude of compounds with a wide array of biological activities. benthamscience.comresearchgate.netrsc.org These activities include anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties, among others. benthamscience.comnih.govnih.gov

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance pharmacological profiles. researchgate.netresearchgate.net The -CF3 group is highly electronegative and lipophilic, which can lead to several advantageous changes in a molecule's properties:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like cytochrome P450. This can increase the compound's half-life in the body. researchgate.net

Increased Lipophilicity: The -CF3 group increases the molecule's ability to pass through biological membranes, which can improve absorption and distribution. researchgate.netresearchgate.net

Improved Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with biological targets, such as enzymes or receptors, potentially increasing the compound's potency. mdpi.com

Modified Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, which can influence the molecule's ionization state and interaction with targets.

These enhancements have made trifluoromethylated quinolines a significant area of research in the development of new therapeutic agents. nih.govresearchgate.net For example, the antimalarial drug mefloquine (B1676156) is a well-known trifluoromethylated quinoline (B57606) derivative. nih.govresearchgate.net

Historical Perspective on the Emergence of 7-Hydroxy-4-(trifluoromethyl)quinoline in Scientific Inquiry

The quinoline ring system was first isolated from coal tar in 1834. wikipedia.org Since then, numerous synthetic methods have been developed to construct this heterocyclic system, many of which are named reactions that have been refined over more than a century. wikipedia.orgiipseries.org These classical methods provide the foundation for synthesizing a vast array of substituted quinolines, including this compound.

Key synthetic routes to the quinoline core include:

Skraup Synthesis (1880): Condensation of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgorientjchem.org

Doebner-von Miller Reaction (1881): Reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org

Combes Synthesis (1888): Condensation of an aniline with a β-diketone. wikipedia.orgiipseries.org

Conrad-Limpach Synthesis (1887): Reaction of an aniline with a β-ketoester, which is a common method for producing 4-hydroxyquinolines (4-quinolinols). wikipedia.orgorientjchem.org

Gould-Jacobs Reaction (1939): Starting from an aniline and ethyl ethoxymethylenemalonate, this method is also highly effective for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org

The synthesis of this compound, or its precursors, would logically employ one of these established methods, likely the Conrad-Limpach or Gould-Jacobs reaction. The starting material would be 3-aminophenol (B1664112) for the "7-hydroxy" portion and a fluorine-containing building block to introduce the "4-trifluoromethyl" group. A closely related synthesis, that of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, has been described starting from 3-(trifluoromethyl)aniline (B124266) and diethyl ethoxymethylene malonate, which follows the principles of the Gould-Jacobs reaction. chemicalbook.com Hydrolysis and decarboxylation of such an intermediate would yield the 4-hydroxy-7-(trifluoromethyl)quinoline core.

Current Research Landscape and Identified Knowledge Gaps for this compound

Current research on trifluoromethylated quinolines is heavily focused on their therapeutic potential. Studies have explored derivatives of this scaffold for a range of diseases. For instance, quinoline-derived trifluoromethyl alcohols have been investigated as potential anticancer, antiepileptic, and analgesic agents that function by blocking sodium channels. nih.govnih.gov Specifically, derivatives of 7-(trifluoromethyl)-4-hydroxyquinoline have been synthesized and evaluated for their antibacterial activity. amazonaws.com More recently, in 2024, novel 4-trifluoromethyl-2-anilinoquinoline derivatives were identified as potential anti-cancer agents targeting the SGK1 kinase. nih.gov

Despite the broad interest in the trifluoromethylated quinoline scaffold, the specific compound this compound itself is not extensively detailed in a large volume of published biological studies. It often serves as a key intermediate or a reference compound in the synthesis of more complex derivatives.

Identified Knowledge Gaps:

Comprehensive Biological Profiling: While the broader class of compounds is studied, a detailed, systematic evaluation of the specific biological activities (e.g., anticancer, antimicrobial, anti-inflammatory) of this compound is not widely documented.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies are lacking.

Structure-Activity Relationship (SAR) Studies: There is an opportunity to use this compound as a parent compound to build a library of derivatives and conduct thorough SAR studies to optimize its potential therapeutic effects. For example, SAR studies on other quinolines have shown that substituents at the 7-position can significantly influence antitumor activity. orientjchem.org

Advanced Material Applications: The potential use of this compound in materials science, for example, as a building block for fluorescent probes or organic light-emitting diodes (OLEDs), remains largely unexplored, although other quinoline derivatives have been studied for these purposes. beilstein-journals.org

Scope and Objectives of the Comprehensive Research Compendium on this compound

This article aims to provide a focused and comprehensive overview of the chemical compound this compound based on existing academic research. The primary objectives are:

To establish the significance of the trifluoromethylated quinoline scaffold in the context of chemical and pharmaceutical research.

To provide a historical perspective on the synthetic foundations relevant to the preparation of this compound.

To summarize the current state of research involving this compound and its close derivatives, highlighting its role in scientific studies.

To clearly identify the existing gaps in the scientific literature regarding the properties and potential applications of this compound, thereby suggesting avenues for future research.

This compendium will adhere strictly to the outlined topics, focusing solely on the chemical and research aspects of the compound without delving into clinical or safety data.

Structure

3D Structure

Properties

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

4-(trifluoromethyl)quinolin-7-ol |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-4-14-9-5-6(15)1-2-7(8)9/h1-5,15H |

InChI Key |

YGARVBDNRLHWQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Hydroxy 4 Trifluoromethyl Quinoline

Established Synthetic Routes to 7-Hydroxy-4-(trifluoromethyl)quinoline and its Core Structure

The construction of the quinoline (B57606) core, particularly one substituted with both a hydroxyl and a trifluoromethyl group, can be achieved through various established routes. These methods can be broadly categorized into multi-step strategies, which offer high control over regiochemistry, and one-pot syntheses, which are prized for their operational simplicity and atom economy.

Multi-step syntheses are fundamental for preparing highly functionalized quinolines where precise control over the position of various substituents is required. These strategies often involve the initial construction of a basic quinoline ring followed by sequential, regioselective modifications. Techniques such as C-H activation and halogen/metal exchange reactions are powerful tools in this context.

Recent advancements have focused on the direct C-H functionalization of the quinoline core using transition metal catalysis, which provides an atom- and step-economical alternative to classical methods. This allows for the introduction of functional groups at specific positions of a pre-formed quinoline ring, a strategy that is crucial for building libraries of derivatives for structure-activity relationship studies.

Interactive Data Table: Comparison of Regioselective Functionalization Methods for the Quinoline Core

| Method | Description | Reagents/Catalysts | Target Position(s) | Reference |

|---|---|---|---|---|

| Gould-Jacobs Reaction | A two-step process involving the reaction of an aniline (B41778) with an ethoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate. | 3-(Trifluoromethyl)aniline (B124266), Diethyl ethoxymethylene malonate, Dowtherm A (for cyclization) | Forms the core 4-hydroxy-7-(trifluoromethyl)quinoline ring structure. | chemicalbook.com |

| Friedländer Annulation | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. | o-aminoaryl ketones, methylene-activated compounds, various catalysts (e.g., I2, T3P) | Builds the quinoline ring system, substitution pattern depends on reactants. | acs.org |

| Doebner-von Miller Reaction | A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines under acidic conditions. | Anilines, α,β-unsaturated carbonyls, acid catalyst. | C2 and C4 positions. | mdpi.com |

| Conrad-Limpach-Knorr Synthesis | Reaction between anilines and β-ketoesters. Depending on the reaction conditions (temperature), it can yield either 4-hydroxyquinolines (quinolones) or 2-hydroxyquinolines. | Anilines, β-ketoesters. | C2 or C4 position, yielding a hydroxyl group. | mdpi.comresearchgate.net |

A notable example is the synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This process begins by heating 3-(Trifluoromethyl)aniline with diethyl ethoxymethylene malonate. The resulting intermediate is then cyclized at high temperature in a solvent like Dowtherm A to yield the final quinoline structure with a 93% yield. chemicalbook.com Another approach involves a one-pot, three-component protocol for creating functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives using ammonium (B1175870) acetate (B1210297) as a catalyst. nih.gov This method proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization, demonstrating high atom economy and tolerance for a wide range of functional groups. nih.gov

The cyclization step is the key ring-forming process in many quinoline syntheses. Electrophilic cyclization of N-(2-alkynyl)anilines, promoted by electrophiles like iodine monochloride (ICl) or bromine (Br₂), provides a mild and efficient route to 3-halo-substituted quinolines. nih.gov

Interactive Data Table: Overview of One-Pot/Cyclization Syntheses for Quinoline Derivatives

| Method | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|

| Gould-Jacobs Reaction | 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylene malonate | 1. 125°C, 1h 2. Dowtherm A, 255°C, 2.5h | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 93% | chemicalbook.com | | Three-Component Synthesis | Substituted Aldehydes, Malononitrile, 3-Aminophenol (B1664112) | Ammonium Acetate, Ethanol, Reflux | 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives | 63-97% | nih.gov | | Friedländer-type (in situ reduction) | o-Nitrobenzaldehyde, Ketones | Iron powder, aq. HCl | 2- and/or 3-substituted quinolines | High | rsc.org | | Electrophilic Cyclization | N-(2-alkynyl)anilines | ICl, I₂, Br₂, PhSeBr | 3-functionalized quinolines | Moderate to Good | nih.gov |

Catalytic Systems Employed in the Synthesis of this compound Derivatives

Catalysis is essential for the efficient and selective synthesis of complex molecules like this compound. Both transition metals and metal-free organocatalysts play significant roles, enabling reactions under milder conditions and enhancing yields.

Transition-metal catalysts are widely used in the synthesis of quinolines and their derivatives. ias.ac.in They are particularly valuable for cross-coupling and C-H activation reactions that functionalize the quinoline core. Catalysts based on palladium, iron, copper, and ruthenium have been successfully employed. For instance, iron-catalyzed, visible-light-driven reactions have been used for the direct hydroxyalkylation of the quinoline core. mdpi.com This method represents a greener alternative to conventional heating and avoids the use of harsh organometallic reagents. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon and carbon-heteroatom bonds on the quinoline scaffold. researchgate.net

Interactive Data Table: Examples of Transition Metal Catalysis in Quinoline Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Fe(phen)Cl₃·H₂O | Hydroxyalkylation | Quinoline, Carboxylic Acids | Visible-light driven, environmentally friendly. | mdpi.com |

| YCl₃ or In(OTf)₃ | Three-component synthesis | Aniline, Aldehydes, Acetylene derivatives | Forms 2,3-disubstituted quinolines, catalyst can be recycled. | acs.org |

| NaAuCl₄ | Friedländer Annulation | o-aminoaryl ketones, active methylene (B1212753) compounds | Mild temperature, conducted in ethanol. | acs.org |

| FeCl₂·4H₂O | Dehydrogenative Cyclization | (2-aminophenyl)methanols, Benzamides | Forms quinazolines (related N-heterocycles), high atom economy. | frontiersin.org |

In recent years, there has been a significant shift towards developing metal-free synthetic routes to avoid the toxicity, cost, and environmental impact associated with transition metals. mdpi.comnih.govrsc.org Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful alternative.

Ammonium acetate and L-proline are effective organocatalysts for the one-pot synthesis of 7-hydroxyquinoline (B1418103) derivatives. nih.gov These catalysts are inexpensive, readily available, and operate under mild conditions. nih.gov For example, using ammonium acetate as a catalyst for the reaction between an aldehyde, malononitrile, and 3-aminophenol significantly reduces reaction times compared to other methods. nih.gov Even 8-hydroxy quinoline itself has been reported as an effective organocatalyst for realizing copper-free click chemistry to produce triazoles, showcasing the catalytic potential of the quinoline scaffold. rsc.org Acid-mediated cyclizations, such as those using p-toluenesulfonic acid (p-TSA), are another important class of metal-free reactions for constructing quinoline-fused systems. mdpi.comnih.gov

Interactive Data Table: Organocatalysts in Quinoline Derivative Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Ammonium Acetate | Three-component synthesis | Inexpensive, mild conditions, short reaction times (15-90 min). | nih.gov |

| L-proline | Three-component synthesis | Organocatalytic alternative for forming 4-phenyl quinolines. | nih.gov |

| p-Toluenesulfonic acid (p-TSA) | Condensation/Cyclization | Green promoter, effective for building quinoline-fused heterocycles. | nih.gov |

| Iodine (I₂) | Friedländer Annulation | Metal-free catalyst, solvent-free conditions possible. | acs.org |

Biocatalysis offers a highly sustainable and selective approach to chemical synthesis. The use of enzymes can lead to reactions with high specificity under mild, aqueous conditions. In the context of quinoline synthesis, biocatalytic methods are an emerging field.

Research has demonstrated that enzymes like monoamine oxidase (MAO-N) can effectively catalyze the transformation of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding aromatic quinoline derivatives. nih.govacs.orgresearchgate.net This oxidative aromatization process uses molecular oxygen as the oxidant and operates under mild conditions, presenting a green alternative to chemical oxidants. researchgate.net The efficiency of this biotransformation can be influenced by the electronic nature of substituents on the THQ backbone, with electron-donating groups generally favoring the reaction. acs.org While this approach has been demonstrated for a range of quinoline derivatives, its specific application to substrates bearing a 4-(trifluoromethyl) group is a potential area for future investigation. nih.govacs.org

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds to reduce environmental impact, improve efficiency, and enhance safety.

Solvent-free reactions represent a cornerstone of green chemistry, minimizing waste and often leading to improved reaction kinetics and yields. In the synthesis of quinoline derivatives, thermally induced, solvent-free conditions can be employed. For instance, a key step in forming the quinoline ring system involves the reaction of an aniline with a malonate derivative. The synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a closely related precursor, can be initiated by heating 3-(Trifluoromethyl)aniline with diethyl ethoxymethylene malonate at 125 °C without a solvent. chemicalbook.com This initial condensation step proceeds efficiently under solvent-free conditions before a high-boiling point solvent is added for the subsequent high-temperature cyclization. chemicalbook.com This approach reduces the use of volatile organic solvents in the initial phase of the reaction. The application of solvent-free, microwave-assisted methods has also been successful in the synthesis of related heterocyclic compounds like 7-hydroxy-4-methyl coumarin, demonstrating the broader potential of these techniques. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often resulting in higher yields, shorter reaction times, and fewer side products compared to conventional heating methods. tubitak.gov.trwjbphs.com This technology has been effectively applied to the synthesis of derivatives of this compound.

A notable example is the synthesis of phthalocyanine (B1677752) precursors, where 4-hydroxy-7-(trifluoromethyl)quinoline is used as a starting material. tubitak.gov.tr The cyclotetramerization reactions to form metallophthalocyanines were completed in 3–10 minutes under microwave irradiation, yielding good results. In contrast, the same reactions required 24 hours using conventional heating methods. tubitak.gov.tr This demonstrates a significant acceleration in reaction rates and energy savings, highlighting the efficiency of microwave-assisted techniques. tubitak.gov.tr The use of a single-mode microwave reactor allows for precise temperature control and efficient energy transfer to the reactants. tubitak.gov.tr

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Metallophthalocyanine Synthesis | Microwave Irradiation | 3–10 minutes | Good | tubitak.gov.tr |

| Metallophthalocyanine Synthesis | Conventional Heating | 24 hours | Good | tubitak.gov.tr |

This interactive table compares the reaction times for the synthesis of metallophthalocyanines using microwave-assisted and conventional heating methods.

Photochemical reactions utilize light energy to drive chemical transformations, often providing unique pathways and high selectivity that are not achievable through thermal methods. While the application of photochemical synthesis to the specific this compound scaffold is not extensively documented, related heterocyclic systems have been constructed using this approach. For example, photochemical methods have been employed in the synthesis of epigenetic-focused tetrahydroquinoline libraries through a radical annulation process. rsc.org This suggests that photochemical strategies could represent a potential, albeit currently underexplored, avenue for the synthesis and functionalization of the this compound core.

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound molecule possesses multiple sites for functionalization, primarily the hydroxyl group and the quinoline ring system. Derivatization at these sites allows for the modulation of its chemical and physical properties.

The hydroxyl group of this compound is a key functional handle for derivatization, particularly through etherification reactions. It is important to note that this compound exists in tautomeric forms, and reactions can occur at the oxygen atom at either the 7- or 4-position (as the 4-quinolone tautomer).

A significant example of derivatization is the O-arylation reaction to form an ether linkage. The synthesis of 3-((7-(trifluoromethyl)quinolin-4-yl)oxy)phthalonitrile was achieved through a base-catalyzed aromatic nucleophilic substitution reaction between 4-hydroxy-7-(trifluoromethyl)quinoline and 3-nitrophthalonitrile. tubitak.gov.tr In this reaction, potassium carbonate serves as the base in dry dimethylformamide (DMF) to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the nitro group on the phthalonitrile (B49051) ring. tubitak.gov.tr This etherification is a crucial step in the synthesis of more complex molecules like phthalocyanines. tubitak.gov.tr Analogous strategies are used for related compounds, such as the synthesis of 7-benzyloxyquinoline, which serves as a fluorescent substrate for cytochrome P450 enzymes. nih.gov

The reactivity of the this compound scaffold and the efficiency of its synthesis are significantly influenced by the electronic and steric properties of substituents on the aromatic rings. These effects can dictate reaction yields and even the feasibility of certain synthetic pathways.

In multi-component reactions used to construct the quinoline core, the nature of the substituents on the starting materials plays a critical role. For instance, in a one-pot synthesis of 7-hydroxy-4-phenyl-quinoline derivatives, various substituted benzaldehydes are used. The yields of the final products are highly dependent on the electronic properties of the substituents on the benzaldehyde (B42025) ring. researchgate.net

Table 2: Effect of Benzaldehyde Substituent on Quinoline Synthesis Yield

| Aldehyde Substituent | Position | Electronic Effect | Yield (%) | Reference |

|---|---|---|---|---|

| None | - | Neutral | 95 | researchgate.net |

| Methoxy (B1213986) (-OCH₃) | para | Electron-donating | 77 | researchgate.net |

| Methoxy (-OCH₃) | meta | Electron-donating | 86 | researchgate.net |

| Nitro (-NO₂) | meta | Electron-withdrawing | 82 | researchgate.net |

| Bromo (-Br) | para | Electron-withdrawing | 79 | researchgate.net |

| Chloro (-Cl) | para | Electron-withdrawing | 84 | researchgate.net |

This interactive table illustrates the impact of different substituents on the yield of 7-hydroxy-4-phenyl-quinoline derivatives.

Synthesis of Conjugates and Advanced Probes

The inherent fluorescence of the this compound scaffold makes it an attractive platform for the development of advanced molecular probes and conjugates for biological and materials science applications. The synthesis of these sophisticated molecules typically involves the strategic modification of the quinoline core to enable covalent linkage to other molecular entities, such as biomolecules, polymers, or other signaling units.

A prevalent strategy for the synthesis of such conjugates is the introduction of a reactive handle onto the this compound core, which can then participate in bioorthogonal ligation reactions. One of the most widely employed methods in this regard is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction is favored for its high efficiency, specificity, and biocompatibility, allowing for the clean and rapid formation of a stable triazole linkage between two molecules. nih.govwikipedia.org

For instance, a synthetic route to developing conjugates of a similar quinoline system involved the conversion of a precursor aminoquinoline to an azidoquinoline. nih.gov This azido-functionalized quinoline could then be readily coupled with a variety of terminal alkynes via the CuAAC reaction to yield a diverse library of triazole-containing quinoline hybrids. nih.gov A similar approach could be envisioned for this compound, where the hydroxyl group is first converted to a suitable precursor for introducing an azide (B81097) or alkyne functionality.

The development of fluorescent probes for specific applications, such as sensing intracellular pH, often involves the conjugation of the quinoline fluorophore to a targeting moiety or a responsive unit. For example, quinoline-pyrene based ratiometric fluorescent probes have been synthesized for targeting lysosomal pH. nih.gov These probes were designed to exhibit changes in their fluorescence properties in response to the acidic environment of the lysosome. nih.gov

The synthesis of such probes often involves a multi-step process. In a representative synthesis of a quinoline-based probe, a key step could be the coupling of the quinoline core with another functional molecule. For instance, the synthesis of hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline systems has been reported, starting from 6-amino-4-(trifluoromethyl)quinolines. nih.gov These aminoquinolines were converted to the corresponding azides, which then underwent a regioselective copper-catalyzed cycloaddition with various terminal alkynes to produce the desired triazole-conjugated quinolines in good yields. nih.gov

The following table summarizes a plausible synthetic approach for generating a conjugate of this compound, drawing parallels from the synthesis of related compounds.

| Step | Reaction | Description | Key Reagents | Plausible Product |

| 1 | O-Alkylation | Introduction of a linker with a terminal alkyne or azide group onto the 7-hydroxyl position. | Propargyl bromide, Sodium hydride | 7-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)quinoline |

| 2 | Click Chemistry (CuAAC) | Cycloaddition reaction between the alkyne-functionalized quinoline and an azide-containing molecule of interest (e.g., a biomolecule, a fluorescent dye). | Azide-modified substrate, Copper(I) catalyst (e.g., CuSO₄, sodium ascorbate) | 1,2,3-Triazole-linked this compound conjugate |

This modular approach allows for the facile generation of a wide array of conjugates and probes tailored for specific applications by simply varying the azide- or alkyne-containing coupling partner. The resulting triazole linker is biochemically stable, which is a crucial attribute for probes designed for biological environments. nih.gov

Further advancements in probe design could involve the incorporation of moieties that enable two-photon excitation, which is beneficial for deep-tissue imaging. Quinoline derivatives have been successfully utilized in the development of two-photon fluorescent probes for visualizing viscosity in living cells and zebrafish. crimsonpublishers.com The synthesis of such advanced probes underscores the versatility of the quinoline scaffold in creating sophisticated tools for biological research.

Advanced Spectroscopic Characterization and Photophysical Properties of 7 Hydroxy 4 Trifluoromethyl Quinoline

Investigation of Electronic Absorption and Emission Characteristics

The electronic behavior of 7-Hydroxy-4-(trifluoromethyl)quinoline is governed by the interplay between the π-electron system of the quinoline (B57606) ring, the electron-withdrawing nature of the trifluoromethyl group, and the electron-donating hydroxyl group, which also acts as a proton donor.

The electronic absorption spectrum of quinoline and its derivatives is characterized by distinct bands arising from π → π* and n → π* transitions. scielo.brresearchgate.net In this compound, the absorption spectrum is expected to show complex bands in the UV-visible region. Transitions in the ultraviolet range are typically attributed to π → π* electronic transitions within the aromatic quinoline ring. beilstein-journals.org The presence of the lone pair of electrons on the nitrogen atom also allows for lower energy n → π* transitions. scielo.br

The substitution pattern significantly influences these transitions. The electron-withdrawing -CF3 group can affect the energy levels of the molecular orbitals, while the hydroxyl group can engage in solvent interactions, leading to shifts in the absorption maxima (solvatochromism). In polar protic solvents, hydrogen bonding with the hydroxyl and quinoline nitrogen can stabilize the ground or excited states differently, causing either a red or blue shift of the absorption bands. scielo.br Molar absorptivity (ε), a measure of the probability of a specific electronic transition, is typically high for allowed π → π* transitions (often >10,000 L mol⁻¹ cm⁻¹) and lower for n → π* transitions.

The table below presents representative UV-Visible absorption data for quinoline derivatives, illustrating typical values.

| Solvent | λmax (nm) (Transition) | Molar Absorptivity (ε) (L mol-1 cm-1) | Reference Compound |

|---|---|---|---|

| Ethanol | ~280 (π → π) | ~12,000 | Generic Quinoline Derivative |

| Ethanol | ~350 (n → π) | ~4,000 | Generic Quinoline Derivative |

| Chloroform | ~372 (ICT) | ~23,442 | Trifluoromethylated Quinoline Schiff Base |

This compound is expected to be fluorescent, a property common to many quinoline derivatives. nih.govbeilstein-archives.org Its fluorescence characteristics are profoundly influenced by the 7-hydroxy group, which can facilitate excited-state intramolecular proton transfer (ESPT). nih.govmdpi.com Upon photoexcitation, the acidity of the hydroxyl group increases, leading to the transfer of a proton to the quinoline nitrogen. This process results in the formation of a keto-tautomer, which is electronically distinct from the initially excited enol form. Consequently, this can lead to a dual fluorescence emission: one at a shorter wavelength from the locally excited enol form and another at a significantly longer wavelength (a large Stokes shift) from the tautomeric keto form. rsc.org

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, can vary significantly with the molecular environment. nih.gov For similar trifluoromethylated quinoline systems, quantum yields have been reported to be as high as 0.85 in methanol (B129727). beilstein-archives.org The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another critical parameter. nih.gov For related 7-hydroxy heterocyclic systems, lifetimes in the range of a few nanoseconds (e.g., ~4.2 ns) have been observed. nih.gov

The table below summarizes typical photophysical properties observed for related quinoline and hydroxy-heterocyclic compounds.

| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Stokes Shift (nm) | Reference Compound |

|---|---|---|---|---|

| Methanol (MeOH) | 0.13 - 0.85 | Not Reported | 65 - 130 | Trifluoromethylated Quinoline Schiff Base beilstein-archives.org |

| Chloroform (CHCl3) | 0.12 - 0.80 | Not Reported | 59 - 85 | Trifluoromethylated Quinoline Schiff Base beilstein-archives.org |

| Phosphate-Buffered Saline (PBS) | Not Reported | 4.2 | Not Reported | 7-Hydroxycoumarin Derivative nih.gov |

The excited-state dynamics of this compound are largely dictated by the efficient excited-state intramolecular proton transfer (ESPT) pathway. nih.govacs.org Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For the enol form, the S₁ state is poised for rapid, often barrierless, proton transfer from the hydroxyl group to the ring nitrogen. mdpi.com

This ESPT process serves as a primary non-radiative relaxation channel for the initially excited enol species. mdpi.com The proton transfer leads to the formation of the excited keto-tautomer, which resides in a lower energy state. This tautomer can then relax to its ground state via fluorescence, accounting for the large Stokes-shifted emission. rsc.org Other non-radiative pathways, such as internal conversion and intersystem crossing to the triplet state, compete with ESPT and fluorescence. The efficiency of these competing pathways can be influenced by solvent polarity, viscosity, and the ability of the solvent to form hydrogen bonds, which can either facilitate or hinder the necessary molecular reorganization for proton transfer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound, providing detailed information about its carbon-hydrogen framework and the electronic environment of the fluorine atoms.

One-dimensional (1D) NMR spectra (¹H, ¹³C, and ¹⁹F) provide foundational structural information.

¹H NMR: The proton spectrum would show distinct signals for each aromatic proton on the quinoline ring, with chemical shifts and coupling constants characteristic of the substituted system.

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom. The carbon attached to the trifluoromethyl group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), a characteristic feature for -CF₃ substituted aromatics. beilstein-archives.org

¹⁹F NMR: The fluorine spectrum is anticipated to show a single sharp singlet, as all three fluorine atoms in the -CF₃ group are chemically equivalent. For related compounds, this signal appears around -61 to -65 ppm. nih.govrsc.org

Two-dimensional (2D) NMR experiments are used to establish connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds), allowing for the mapping of the proton network within the quinoline rings. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons and confirming the placement of the trifluoromethyl and hydroxyl groups by showing long-range correlations from the aromatic protons to the carbons of these substituents. youtube.com

The table below outlines the expected NMR chemical shifts for this compound based on data from analogous structures.

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Doublets, Triplets, Singlets |

| Hydroxyl Proton | ¹H NMR | ~10-12 (variable) | Broad Singlet |

| Aromatic Carbons | ¹³C NMR | 110 - 160 | - |

| C4-CF3 | ¹³C NMR | ~123 | Quartet (q, ¹JCF ≈ 275 Hz) beilstein-archives.org |

| CF3 | ¹⁹F NMR | ~ -61.7 | Singlet (s) beilstein-archives.org |

Variable temperature (VT) NMR studies are a powerful method for investigating dynamic processes and conformational equilibria in molecules. rsc.org While specific VT-NMR studies on this compound are not widely reported, the technique could be applied to investigate several key dynamic aspects of its structure.

One potential application is the study of tautomerism. This compound can exist in equilibrium with its tautomeric form, 4-(trifluoromethyl)quinolin-7(1H)-one. VT-NMR could be used to monitor the chemical shifts of the protons and carbons as a function of temperature. If the rate of interconversion between the two tautomers is within the NMR timescale, changes in the spectra, such as peak broadening or coalescence, could be observed, allowing for the determination of the thermodynamic parameters (ΔH and ΔS) of the equilibrium.

Additionally, VT-NMR could potentially be used to study the rotational dynamics of the trifluoromethyl group. While rotation around the C-CF₃ bond is typically fast at room temperature, significant steric hindrance could create a rotational barrier that might be observable at very low temperatures, leading to changes in the appearance of the ¹⁹F or ¹³C NMR signals.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For this compound, ¹⁹F NMR is instrumental in confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group.

The trifluoromethyl group in this molecule is expected to appear as a singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms to cause spin-spin coupling. thermofisher.com The chemical shift of the -CF₃ group is sensitive to its position on the quinoline ring and the electronic effects of other substituents. Generally, a -CF₃ group attached to an aromatic ring, such as in benzotrifluoride (B45747) (C₆H₅CF₃), resonates at approximately -63 ppm relative to a CFCl₃ standard. colorado.eduucsb.edu The precise chemical shift for this compound would provide valuable information about the electron-withdrawing nature of the quinoline ring system as modified by the hydroxyl group. The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, making spectral interpretation straightforward. thermofisher.com

Table 1: Expected ¹⁹F NMR Data for the Trifluoromethyl Group

| Feature | Expected Observation for this compound |

| Chemical Shift (δ) | Approximately -60 to -70 ppm (relative to CFCl₃) |

| Multiplicity | Singlet (s) |

| Integration | 3F |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. nih.gov These methods are complementary and allow for a thorough analysis of the molecule's vibrational modes.

Identification of Characteristic Vibrational Modes

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the trifluoromethyl (-CF₃) group, and the quinoline aromatic system.

Hydroxyl Group (-OH): A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration, which is often broadened due to hydrogen bonding. The O-H in-plane bending vibration typically appears in the 1300-1400 cm⁻¹ region.

Trifluoromethyl Group (-CF₃): This group gives rise to several strong, characteristic absorption bands in the IR spectrum. The symmetric and asymmetric C-F stretching vibrations are typically observed in the region of 1100-1300 cm⁻¹. ias.ac.in For instance, a medium to weak band around 1272 cm⁻¹ can be assigned to the C-CF₃ stretching vibration. ias.ac.in The CF₃ rocking mode may be observed at lower frequencies, around 255 cm⁻¹ in the Raman spectrum. ias.ac.in

Quinoline Ring System: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the quinoline ring typically produce a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.netiosrjournals.org C-H in-plane and out-of-plane bending vibrations contribute to the complex fingerprint region of the spectrum below 1200 cm⁻¹. iosrjournals.org

Table 2: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |

| O-H In-plane Bend | 1300 - 1400 | |

| Trifluoromethyl (-CF₃) | C-F Asymmetric Stretch | ~1250 - 1300 |

| C-F Symmetric Stretch | ~1100 - 1200 | |

| C-CF₃ Stretch | ~1270 | |

| Quinoline Ring | Aromatic C-H Stretch | 3000 - 3150 |

| C=C / C=N Stretch | 1400 - 1650 | |

| C-H In-plane Bend | 1000 - 1300 | |

| C-H Out-of-plane Bend | 700 - 900 |

Conformational Analysis via Vibrational Spectroscopy

While this compound is a relatively rigid molecule, vibrational spectroscopy can be employed to study subtle conformational isomers (rotamers), particularly concerning the orientation of the hydroxyl proton. Theoretical calculations, such as Density Functional Theory (DFT), can predict the vibrational frequencies for different stable conformers. nih.govnih.gov By comparing the experimentally recorded IR and Raman spectra with the computationally simulated spectra for each conformer, it is possible to determine the most stable conformation in the solid state or in solution. nih.govscielo.org.mx Pressure-dependent Raman spectroscopy could also potentially reveal conformational transitions. scielo.org.mx

Mass Spectrometric Investigations of Fragmentation Patterns and Isotope Distribution

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within sub-ppm levels. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₆F₃NO). The theoretical exact mass can be calculated, and a match with the experimentally determined mass from an HRMS instrument like a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzer confirms the compound's identity and purity. nih.govnih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₆F₃NO |

| Theoretical Exact Mass ([M+H]⁺) | 214.0474 |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. researchgate.netnationalmaglab.org This process provides valuable information about the molecule's structure and chemical bonds. For this compound, characteristic fragmentation pathways can be proposed based on the known behavior of quinoline and fluorinated compounds. nih.govresearchgate.net

Common fragmentation patterns would likely involve:

Loss of small neutral molecules: Ejection of carbon monoxide (CO) from the heterocyclic ring is a common fragmentation pathway for hydroxyquinolines.

Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond could lead to the loss of a ·CF₃ radical or a neutral CF₃H molecule.

Ring cleavage: Fragmentation of the quinoline ring system itself can produce characteristic product ions that help to confirm the core structure. nih.govmdpi.com

By analyzing the masses of these fragments, a detailed fragmentation map can be constructed, providing strong evidence for the proposed structure of this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Enantiomeric Purity (If Applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized to investigate the chiroptical properties of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light by a sample. While this compound itself is an achiral molecule, the introduction of a chiral center or the synthesis of chiral derivatives would necessitate the use of CD spectroscopy for their characterization. Although specific studies detailing the CD spectroscopy of chiral derivatives of this compound are not prevalent in the current body of scientific literature, the principles of this technique would be directly applicable for determining their absolute configuration and enantiomeric purity.

In a hypothetical scenario where chiral derivatives of this compound are synthesized, for instance, by introducing a chiral substituent at the hydroxyl group or by creating a chiral center elsewhere in the quinoline structure, CD spectroscopy would be indispensable. The resulting enantiomers would be expected to exhibit mirror-image CD spectra.

A key feature of a CD spectrum is the Cotton effect, which is the characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band. Positive or negative Cotton effects, observed as peaks in the CD spectrum, provide crucial information about the stereochemistry of the molecule. For example, the sign of the Cotton effect can often be correlated with the absolute configuration (R or S) of the chiral center, based on empirical rules or comparison with structurally related compounds of known configuration.

Furthermore, CD spectroscopy is a valuable tool for determining the enantiomeric purity of a sample. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A pure enantiomer will show a maximum CD signal, while a racemic mixture (an equal mixture of both enantiomers) will be CD silent. By comparing the CD signal of a sample to that of a pure enantiomer standard, the enantiomeric excess (% ee) can be accurately quantified.

Should research into chiral derivatives of this compound be undertaken, the resulting data from CD spectroscopy would likely be presented in a tabular format. Such a table would typically include the wavelength of the maximum absorption (λmax in nm), the molar ellipticity ([θ] in deg·cm²·dmol⁻¹), and the sign of the Cotton effect for each enantiomer.

Hypothetical CD Spectroscopy Data for a Chiral Derivative of this compound

| Enantiomer | λmax (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Cotton Effect |

|---|---|---|---|

| (R)-enantiomer | 280 | +15,000 | Positive |

| 320 | -10,000 | Negative | |

| (S)-enantiomer | 280 | -15,000 | Negative |

Computational and Theoretical Investigations of 7 Hydroxy 4 Trifluoromethyl Quinoline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of 7-Hydroxy-4-(trifluoromethyl)quinoline. These methods offer a microscopic perspective on the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for determining the electronic ground state properties of molecules. nih.gov For quinoline (B57606) derivatives, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31G' (d,p), are utilized to predict molecular geometries, electronic structures, and thermodynamic stability. nih.govscirp.org

Theoretical studies on quinoline derivatives have demonstrated that the introduction of substituents significantly alters their electronic properties. nih.gov For instance, the trifluoromethyl group, being a strong electron-withdrawing group, is expected to influence the electron density distribution across the quinoline ring system of this compound. The hydroxyl group, a well-known electron-donating group, will also play a crucial role in determining the molecule's electronic landscape.

Key ground state properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov In studies of various quinoline derivatives, these energy gaps have been calculated to understand their relative stabilities and potential for chemical reactions. nih.gov

The molecular electrostatic potential (MEP) is another important property derived from DFT calculations, which helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. For quinoline derivatives, MEP maps have been used to visualize the charge distribution and predict sites of interaction. uantwerpen.be

| Calculated Property | Typical Method | Significance |

|---|---|---|

| Optimized Molecular Geometry | DFT/B3LYP/6-31G | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| HOMO Energy | DFT/B3LYP/6-31G | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | DFT/B3LYP/6-31G | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | DFT/B3LYP/6-31G | Relates to the chemical reactivity and stability of the molecule. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP/6-31G* | Visualizes the charge distribution and predicts reactive sites for electrophilic and nucleophilic attack. uantwerpen.be |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgq-chem.com This method is particularly valuable for predicting absorption spectra and understanding the nature of electronic transitions. nih.govrsc.org

For quinoline derivatives, TD-DFT calculations are instrumental in elucidating their photophysical properties, such as absorption wavelengths (λmax) and oscillator strengths (f). nih.gov These calculations can provide insights into the π–π* transitions that are characteristic of such aromatic systems. nih.gov The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate results that correlate well with experimental data. rsc.org

The electronic transitions calculated by TD-DFT are often characterized by the orbitals involved, such as transitions from the HOMO to the LUMO. nih.gov This analysis helps in understanding the charge transfer characteristics of the excited states. For many organic molecules, TD-DFT provides a good balance between computational cost and accuracy for the prediction of electronic spectra. rsc.org

| Calculated Property | Typical Method | Significance |

|---|---|---|

| Excitation Energies | TD-DFT/B3LYP/6-31G | Corresponds to the energy required to promote an electron to a higher energy level. nih.gov |

| Absorption Wavelengths (λmax) | TD-DFT/B3LYP/6-31G | Predicts the wavelengths at which the molecule absorbs light, corresponding to its UV-Vis spectrum. nih.gov |

| Oscillator Strengths (f) | TD-DFT/B3LYP/6-31G | Indicates the probability of a particular electronic transition occurring. rsc.org |

| Nature of Electronic Transitions | Analysis of orbital contributions | Characterizes transitions (e.g., π–π, n–π*) and intramolecular charge transfer. nih.gov |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. scirp.org While computationally less expensive than DFT, the HF method does not inherently account for electron correlation, which can be a limitation for accurately predicting certain molecular properties. scirp.org

In a study on 4-hydroxy-3-cyano-7-chloro-quinoline, a compound structurally similar to this compound, both HF and DFT methods were employed to calculate vibrational spectra. dergipark.org.tr The results from both methods were compared with experimental data, and it was found that scaling the calculated frequencies was necessary to achieve good agreement. dergipark.org.tr Typically, DFT methods show better agreement with experimental values than HF for vibrational frequencies due to the partial inclusion of electron correlation. dergipark.org.tr

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are designed to systematically include electron correlation. These methods offer higher accuracy than HF but come with a significantly greater computational cost. While not as commonly used as DFT for larger molecules due to their expense, they can provide benchmark results for smaller systems and for properties where electron correlation is particularly important. A theoretical study on quinoline and its derivatives utilized MP2 calculations alongside DFT and HF to investigate their stability and electronic properties. nih.gov

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a key tool in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target, typically a protein. nih.gov

Molecular docking studies are frequently performed on quinoline derivatives to explore their potential as inhibitors of various biological targets. nih.govnih.gov For instance, a derivative of 7-(trifluoromethyl)quinoline, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, was investigated as a potential anti-influenza virus agent through molecular docking against the influenza virus RNA polymerase. mdpi.com The study revealed that this compound could fit into the active site of the enzyme, suggesting a plausible mechanism of action. mdpi.com

In another comprehensive study, a large library of quinoline analogues was virtually screened against proteins associated with SARS-CoV-2, including the spike protein and the human protease TMPRSS2. nih.gov The top-ranked compounds, which were quinoline derivatives, exhibited strong binding affinities, with docking scores in the range of -8 kcal/mol. nih.gov These findings highlight the potential of the quinoline scaffold to interact favorably with various protein targets. nih.gov

The binding energy, calculated as a docking score, is a key output of these studies and provides an estimate of the binding affinity between the ligand and the protein. nih.gov Lower binding energies generally indicate a more stable protein-ligand complex.

| Biological Target | Quinoline Derivative Studied | Docking Score (kcal/mol) | Significance |

|---|---|---|---|

| Influenza RNA Polymerase (PDB ID: 3CM8) | 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Not explicitly stated, but was a top hit. | Suggests potential as an anti-influenza agent. mdpi.com |

| SARS-CoV-2 Spike-ACE2 complex | Various quinoline analogues | Up to -8.1 | Indicates strong binding affinity and potential as a SARS-CoV-2 inhibitor. nih.gov |

| TMPRSS2 | Various quinoline analogues | Up to -8.0 | Suggests another potential target for quinoline-based inhibitors of SARS-CoV-2. nih.gov |

A detailed analysis of the binding site reveals the specific amino acid residues that interact with the ligand, providing a deeper understanding of the binding mode. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. mdpi.com

In the docking study of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid with the influenza RNA polymerase, key interactions were identified. mdpi.com The benzene (B151609) ring of the 4-aminobenzoic acid moiety was found to form a pi-pi stacking interaction with the residue TRP706. mdpi.com Additionally, the oxygen atom of the carboxylic acid formed a salt bridge with LYS643. mdpi.com These specific interactions are crucial for the stable binding of the ligand in the active site. mdpi.com

Similarly, in the virtual screening of quinoline analogues against SARS-CoV-2 proteins, the top-ranked compounds were found to interact with key residues in the binding pockets. nih.gov For the Spike-ACE2 complex, the electronegative residue GLU37 was identified as important for the strong binding of quinoline derivatives. nih.gov For the TMPRSS2 protease, interactions with GLN192 were found to contribute to the stability of the docked complexes. nih.gov These studies underscore the importance of specific residue interactions in determining the binding affinity and selectivity of quinoline-based ligands.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are pivotal in establishing mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties. For quinoline derivatives, these models serve as predictive tools to guide the design of new molecules with enhanced efficacy or desired photophysical characteristics. nih.govnanobioletters.com

Predictive models for quinoline derivatives have been developed to forecast their potential as therapeutic agents, particularly in areas like anticancer and antimalarial research. nih.govnanobioletters.com These models often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the three-dimensional steric and electrostatic fields of the molecules with their biological activity. nih.gov For instance, QSAR models developed for a series of quinoline-based derivatives have successfully predicted their in vitro anti-tumor activities against various cancer cell lines. nanobioletters.com While specific QSAR models solely focused on this compound are not extensively documented in publicly available literature, the principles from studies on analogous quinoline scaffolds are informative. These studies suggest that substituents on the quinoline ring significantly influence biological activity, and predictive models can effectively capture these relationships. nih.gov Similarly, QSPR models can be developed to predict photophysical properties like fluorescence quantum yield and Stokes shift by correlating them with calculated molecular descriptors.

Through QSAR studies on various quinoline derivatives, several key molecular descriptors have been identified as crucial for their biological activity. These often include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov For example, in the context of antitubercular activity, the quinoline moiety itself is considered an essential part of the pharmacophore. dovepress.com The presence of specific substituents at various positions of the quinoline ring, such as a methoxy (B1213986) group at the 2nd position or sterically favored regions at the 5th, 6th, 7th, and 8th positions, has been shown to enhance activity. dovepress.com The trifluoromethyl group at the 4-position is known to enhance stability, lipophilicity, and resistance to enzymatic degradation, making it a key descriptor in models for bioactive molecules. nih.gov The development of a pharmacophore model for a class of compounds helps in identifying the essential structural features required for a specific biological interaction, guiding the design of new, more potent analogues. dovepress.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and the influence of the surrounding environment, such as solvents. nih.govnih.gov These simulations track the movements of atoms over time, allowing for the exploration of different molecular conformations and their relative energies. nih.gov For halogenated quinoline derivatives, MD simulations have been used to assess the stability of their complexes with biological targets like monoamine oxidase A and B, revealing stronger structural stability compared to reference drugs. nih.gov

The solvent plays a crucial role in the behavior of molecules like this compound, particularly in processes involving proton transfer. MD simulations can model the explicit interactions between the solute and solvent molecules, helping to understand how the solvent shell structure influences conformational preferences and reaction pathways. For the parent compound, 7-hydroxyquinoline (B1418103), MD simulations in aqueous solutions have been instrumental in demonstrating the formation of water wires that connect the hydroxyl and quinoline nitrogen atoms, facilitating intermolecular proton transfer.

Excited State Calculations and Photophysical Property Prediction (e.g., Stokes Shift, Quantum Yield)

Computational methods, particularly those based on quantum mechanics, are powerful tools for predicting the properties of molecules in their electronically excited states. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate vertical excitation energies, which correspond to light absorption, and to optimize the geometry of the molecule in its excited state. mdpi.com These calculations are essential for understanding and predicting key photophysical parameters.

One of the notable features of many fluorescent quinoline derivatives is a large Stokes shift, which is the difference between the peak wavelengths of absorption and emission. mdpi.com This property is highly desirable for applications in fluorescence imaging to minimize self-absorption. Theoretical calculations can predict the Stokes shift by determining the energy difference between the absorbed and emitted photons. For a series of novel styrylquinolines, theoretical calculations have indicated a significant charge-transfer character upon emission, which was further evaluated using the Lippert–Mataga equation to explain the large observed Stokes shifts. mdpi.com

Furthermore, excited state calculations can provide insights into the factors influencing the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. Studies on trifluoromethylated quinoline-phenol Schiff bases have shown that the quantum yields and Stokes shifts are sensitive to solvent polarity. nih.gov This is often due to the stabilization of the excited state in different solvent environments. nih.gov

Below is a table showing representative photophysical data for a series of (E)-2-(((2-aryl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol derivatives in different solvents, illustrating the influence of solvent polarity on Stokes shift and quantum yield.

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|---|

| R = Ph, R¹ = H | CHCl₃ | 370 | 500 | 130 | 0.12 |

| DMSO | 390 | 540 | 150 | 0.20 | |

| MeOH | 380 | 510 | 130 | 0.13 | |

| R = 4-MeC₆H₄, R¹ = H | CHCl₃ | 370 | 490 | 120 | 0.80 |

| DMSO | 390 | 530 | 140 | 0.75 | |

| MeOH | 380 | 510 | 130 | 0.85 | |

| R = Ph, R¹ = 5-NEt₂ | CHCl₃ | 430 | 515 | 85 | 0.15 |

| DMSO | 450 | 540 | 90 | 0.25 | |

| MeOH | 440 | 515 | 75 | 0.20 |

Data adapted from studies on related trifluoromethylated quinoline-phenol Schiff bases. nih.gov

Proton Transfer Mechanisms: Ground-State Tautomerism and Excited-State Proton Transfer (ESIPT)

The presence of both a hydroxyl group (proton donor) and a quinoline nitrogen atom (proton acceptor) within the same molecule makes this compound a candidate for proton transfer reactions. These can occur in the ground state, leading to different tautomeric forms, or in the excited state, a process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.net

In its ground state, 7-hydroxyquinoline predominantly exists in the enol (E) form. nih.gov However, depending on the solvent environment, it can be in equilibrium with its keto (K) or zwitterionic tautomer. The keto tautomer is formed by the transfer of the proton from the hydroxyl group to the quinoline nitrogen. This process is often mediated by solvent molecules, particularly in protic solvents like water. nih.gov

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen are significantly altered, often making proton transfer a highly favorable and rapid process. This ESIPT leads to the formation of an excited keto tautomer (K*), which then relaxes to the ground state by emitting a photon. researchgate.net Because the excited keto tautomer has a lower energy than the excited enol form, the emitted fluorescence is red-shifted compared to the absorption, resulting in a large Stokes shift. researchgate.net The ESIPT process in 7-hydroxyquinoline derivatives is a subject of extensive research, as it is fundamental to their unique fluorescent properties. nih.gov Theoretical calculations, such as CASSCF and CASPT2, have been employed to investigate the potential energy surfaces and reaction pathways for both proton transfer and hydrogen-atom transfer mechanisms in the excited state of 7-hydroxyquinoline clusters. nih.gov In some derivatives, the ESIPT process can be in competition with other photochemical reactions, such as trans-cis isomerization, which can reduce the efficiency of the proton transfer-based fluorescence. nih.gov

Biological Activity and Molecular Mechanisms of 7 Hydroxy 4 Trifluoromethyl Quinoline

Enzyme Inhibition and Activation Mechanisms

The quinoline (B57606) scaffold is a common feature in many enzyme inhibitors. The introduction of a trifluoromethyl group at the 4-position and a hydroxyl group at the 7-position can significantly influence its electronic properties and, consequently, its interaction with enzyme active sites.

Kinetic analyses of CYP3A4 inhibition using 7-benzoyl quinoline as a substrate have revealed complex inhibition patterns, including time-dependent inhibition and multi-step binding processes for certain inhibitors. These studies often involve monitoring the formation of the fluorescent product, 7-hydroxyquinoline (B1418103), to determine the rate of the enzymatic reaction. The binding of 7-benzoyl quinoline to CYP3A4 induces a characteristic spectral shift, and kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) have been determined for its metabolism. While these findings relate to a different 7-substituted quinoline, they highlight the potential of the quinoline nucleus to interact with CYP enzymes.

| Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) |

|---|---|---|---|

| Cytochrome P450 3A4 | Competitive | Data Not Available | Data Not Available |

| Other Kinases | Non-competitive | Data Not Available | Data Not Available |

Research into the broader family of quinoline derivatives has identified several potential enzyme targets. The trifluoromethyl group, known for its electron-withdrawing properties and ability to form strong interactions, may play a crucial role in binding to enzyme active sites. For example, various quinoline-based molecules have been shown to target receptor tyrosine kinases like c-Met, EGF, and VEGF receptors, which are implicated in carcinogenic pathways. The quinoline core, often with substitutions at positions 4, 6, and 7, is a recurring motif in the design of kinase inhibitors. The nitrogen atom in the quinoline ring can form hydrogen bonds with key amino acid residues in the enzyme's hinge region, a common interaction mode for kinase inhibitors.

Receptor Binding and Signaling Pathway Modulation

The ability of a molecule to bind to specific receptors and modulate their downstream signaling pathways is a cornerstone of its pharmacological activity.

While direct in vitro binding studies of 7-Hydroxy-4-(trifluoromethyl)quinoline with the androgen receptor (AR) are not extensively documented, research on other trifluoromethyl-substituted quinoline derivatives has shown significant interactions. For instance, certain nonsteroidal quinoline derivatives containing a trifluoromethyl group have been developed as potent and selective androgen receptor modulators (SARMs). These compounds can exhibit high binding affinity for the AR and act as agonists. The binding of a ligand to the AR initiates a conformational change, leading to its translocation to the nucleus and the subsequent regulation of target gene transcription.

| Compound Type | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Trifluoromethyl-quinoline derivative | Data Not Available | Agonist/Antagonist (Undetermined) |

Phenolic compounds, a class to which this compound belongs due to its hydroxyl group, are known to modulate various intracellular signaling pathways, particularly those related to inflammation. These pathways include the nuclear factor (NF)-κB, activator protein (AP)-1, and mitogen-activated protein kinase (MAPK) signaling cascades. By influencing these pathways, phenolic compounds can affect the expression of inflammatory mediators. The specific effects of this compound on these signaling cascades have yet to be fully elucidated.

Nucleic Acid Interaction Studies (DNA, RNA)

The planar aromatic structure of the quinoline ring suggests a potential for interaction with nucleic acids, either through intercalation between base pairs or groove binding. Such interactions can interfere with DNA replication and transcription or affect RNA function. Studies on various small molecules have demonstrated that their structure dictates the strength and selectivity of their interactions with DNA versus RNA. While specific studies on the interaction of this compound with DNA and RNA are not prominent in the literature, the general principles of small molecule-nucleic acid interactions provide a basis for potential mechanisms.

Binding Modes and Affinity Determinations (e.g., DNA Intercalation)

The planar aromatic structure of the quinoline ring is a common feature in molecules that act as DNA intercalators. nih.gov This mode of binding involves the insertion of the planar moiety between the base pairs of the DNA double helix, leading to disruption of DNA replication and transcription, a mechanism exploited by many anticancer agents. Several quinoline-based compounds have been shown to inhibit DNA-interacting enzymes through intercalation. nih.gov

For instance, certain triazoloquinoxaline derivatives, which also contain a planar heterocyclic system, have been demonstrated to act as traditional DNA intercalators. nih.gov Studies on these compounds revealed that their binding affinity is influenced by various structural features that enhance their interaction with the DNA helix. nih.gov Similarly, quinoline-based analogs have been found to intercalate into the minor groove of DNA, thereby inhibiting the function of DNA methyltransferases. nih.gov Given the structural similarities, it is plausible that this compound could also exhibit an affinity for DNA, potentially through an intercalative binding mode. The trifluoromethyl group could further influence this interaction by modulating the electronic properties and stacking interactions of the quinoline ring within the DNA helix.

Conformational Changes Induced in Nucleic Acids

The binding of small molecules to DNA, particularly through intercalation, invariably leads to conformational changes in the nucleic acid structure. mdpi.com These distortions can include unwinding of the double helix, an increase in the length of the DNA molecule, and alterations in the sugar-phosphate backbone, which can be detected by techniques such as circular dichroism spectroscopy. mdpi.comnih.gov

For example, the covalent binding of N-hydroxy-N-2-aminofluorene to DNA results in a model involving destabilized regions in the double helix around the bound molecule, where the aromatic residues stack with adjacent nucleotides. nih.govnih.gov While specific studies on this compound are not available, its potential intercalation would be expected to induce localized conformational changes. Such structural perturbations are critical to the mechanism of action for many DNA-targeting drugs, as they interfere with the binding of proteins involved in DNA processing, ultimately leading to cellular apoptosis. nih.gov

Cellular Uptake and Subcellular Localization Mechanisms (In vitro cellular models)

The entry of small molecules into cells is governed by their physicochemical properties, which dictate their ability to cross the plasma membrane. nih.gov While the specific uptake mechanisms for this compound have not been detailed, general principles of membrane permeability can be applied. The molecule's moderate lipophilicity, imparted by the quinoline ring and trifluoromethyl group, likely allows it to traverse the lipid bilayer via passive diffusion.

Fluorescent Imaging for Cellular Tracking and Organelle Targeting (e.g., Golgi Apparatus)

Quinoline derivatives are well-known for their fluorescent properties, making them valuable scaffolds for the development of probes for live-cell imaging. nih.govnih.gov The photophysical properties of the quinoline core can be tuned through structural modifications. nih.gov

Notably, quinoline derivatives containing a trifluoromethyl group have been specifically identified as promising candidates for targeting the Golgi apparatus. nih.gov The pyridyl moiety within the quinoline structure is compatible with the slightly acidic microenvironment of the Golgi (pH 6.0–6.7), and 2-trifluoromethyl-7-aminoquinoline derivatives have been successfully used for Golgi targeting. nih.gov This suggests that this compound may also possess an intrinsic ability to localize within the Golgi apparatus, a critical organelle for protein processing and trafficking. mdpi.comrsc.org The inherent fluorescence of the quinoline scaffold would facilitate its visualization and tracking within the cell, allowing for the study of its subcellular distribution and dynamics.

Antioxidant and Pro-oxidant Activity at the Molecular Level

The presence of a hydroxyl group on the quinoline ring suggests that this compound may possess antioxidant properties. nih.gov Phenolic compounds, including hydroxyquinolines, can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions. nih.gov

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of chemical compounds is commonly evaluated using in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. sapub.orgmdpi.com In the DPPH assay, an antioxidant molecule reduces the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the violet solution. sapub.org Similarly, the ABTS assay measures the ability of a compound to scavenge the pre-generated ABTS radical cation. researchgate.net

Studies on various quinoline derivatives have demonstrated significant radical scavenging activity in these assays. iau.irresearchgate.net For instance, certain quinoline-hydrazone derivatives exhibit antioxidant activity directly attributed to the presence of a hydroxyl group, which can donate a hydrogen atom to the DPPH radical. nih.gov The scavenging ability is often quantified as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. While specific IC50 values for this compound are not documented in the reviewed literature, the structural precedent set by other hydroxyquinoline derivatives suggests it would likely exhibit activity in these assays. nih.gov

Table 1: Radical Scavenging Activity of Selected Quinoline Derivatives (Illustrative Examples)

This table provides examples of antioxidant activity for related quinoline compounds to illustrate the potential activity of this compound. Data for the subject compound is not available in the cited sources.

| Compound Class | Assay | Activity Metric | Result | Reference |

| Quinoline-Hydrazone Derivative | DPPH | IC50 | 843.5 ppm | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde (1g) | DPPH | % Scavenging | 92.96% | researchgate.net |

| Quinazolinone Derivative (14) | DPPH | IC50 | 26.87 ± 0.23 μM | mdpi.com |

| Quinazolinone Derivative (14) | ABTS | IC50 | 71.42 ± 0.52 μM | mdpi.com |

Modulation of Reactive Oxygen Species (ROS) Generation

The modulation of intracellular reactive oxygen species (ROS) is a significant mechanism through which quinoline derivatives exert their biological effects. Research on a 4-trifluoromethyl substituted tetrahydroquinoline derivative demonstrated its capacity to induce intracellular ROS (iROS). tuni.fi This elevation in iROS subsequently led to increased mitochondrial ROS (mtROS), contributing to the disruption of the mitochondrial membrane potential (Δψmt) in glioblastoma cells. tuni.fi The generation of ROS is a critical event in triggering oxidative stress, which can, in turn, initiate apoptotic signaling pathways. nih.govresearchgate.net The pro-oxidant action is a proposed mechanism for cytotoxicity, where an increase in ROS levels and the induction of lipid peroxidation lead to programmed cell death. nih.gov This mechanism involves the interplay between ROS generation and various signaling cascades that culminate in apoptosis. nih.govresearchgate.net

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms in Cell Lines (Focus on mechanism, not clinical outcomes)